
(1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane is a compound that features a thallium atom bonded to a phenyl-substituted cyclopentadienyl ring
Métodos De Preparación
The synthesis of (1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane typically involves the reaction of thallium salts with cyclopentadienyl derivatives. One common method is the reaction of thallium(I) acetate with (1-Phenylcyclopenta-2,4-dien-1-yl) lithium in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Análisis De Reacciones Químicas
(1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of thallium(III) derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thallium(I) compounds.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Aplicaciones Científicas De Investigación
(1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organothallium compounds, which are valuable in organic synthesis and catalysis.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane involves the interaction of the thallium atom with various molecular targets. Thallium can form strong bonds with carbon and other elements, allowing it to participate in a wide range of chemical reactions. The cyclopentadienyl ring provides stability to the compound and facilitates its reactivity in different chemical environments .
Comparación Con Compuestos Similares
Similar compounds to (1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane include:
(Cyclopenta-2,4-dien-1-yl)-lambda~1~-thallane: Lacks the phenyl group, resulting in different reactivity and applications.
(1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-indane: Contains indium instead of thallium, leading to variations in chemical properties and uses.
(1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-gallane: Features gallium, which has different electronic and structural characteristics compared to thallium.
Propiedades
Número CAS |
90510-42-2 |
|---|---|
Fórmula molecular |
C11H9Tl |
Peso molecular |
345.57 g/mol |
Nombre IUPAC |
(1-phenylcyclopenta-2,4-dien-1-yl)thallium |
InChI |
InChI=1S/C11H9.Tl/c1-2-6-10(7-3-1)11-8-4-5-9-11;/h1-9H; |
Clave InChI |
FDOZSYOQHAJONG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C=CC=C2)[Tl] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


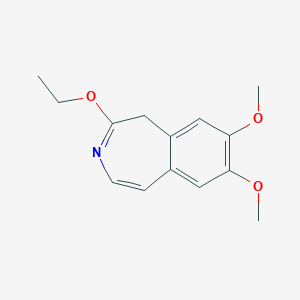
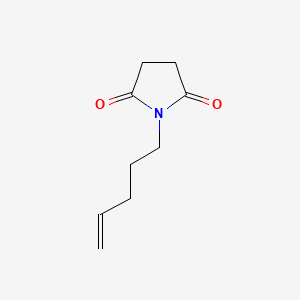

![([1,1'-Biphenyl]-2-yl)(cyclopropyl)methanone](/img/structure/B14366902.png)
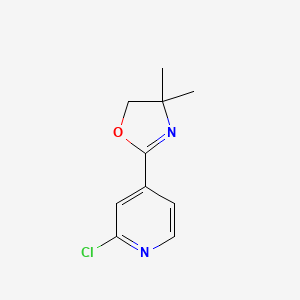
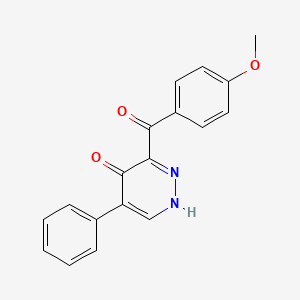
![1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B14366925.png)
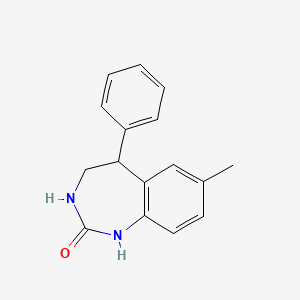
![N-[2-(Methylamino)ethyl]formamide](/img/structure/B14366934.png)




![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)
